Pyridine-2,4-dicarboxylic acid

Catalog No.
S515823
CAS No.
499-80-9
M.F
C7H5NO4
M. Wt
167.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridine-2,4-dicarboxylic acid

CAS Number

499-80-9

Product Name

Pyridine-2,4-dicarboxylic acid

IUPAC Name

pyridine-2,4-dicarboxylic acid

Molecular Formula

C7H5NO4

Molecular Weight

167.12 g/mol

InChI

InChI=1S/C7H5NO4/c9-6(10)4-1-2-8-5(3-4)7(11)12/h1-3H,(H,9,10)(H,11,12)

InChI Key

MJIVRKPEXXHNJT-UHFFFAOYSA-N

SMILES

C1=CN=C(C=C1C(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

2,4-PDCA, 2,4-PDCX, 2,4-pyridinedicarboxylic acid, pyridine-2,4-dicarboxylic acid

Canonical SMILES

C1=CN=C(C=C1C(=O)O)C(=O)O

Description

The exact mass of the compound 2,4-Pyridinedicarboxylic acid is 167.0219 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403248. Its Medical Subject Headings (MeSH) category is 1. It belongs to the ontological category of pyridinedicarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Enzyme Inhibitor

One of the primary areas of study for 2,4-Pyridinedicarboxylic acid is its function as an enzyme inhibitor. The structure of the molecule allows it to mimic 2-oxoglutarate (2-OG), a vital metabolite involved in several cellular processes []. Furthermore, 2,4-Pyridinedicarboxylic acid can chelate zinc, a crucial cofactor for many enzymes []. This ability disrupts the activity of enzymes that rely on 2-OG and/or zinc, making it a valuable tool for researchers studying these enzymes' roles in various biological functions []. For instance, studies have shown that 2,4-Pyridinedicarboxylic acid can inhibit histone lysine demethylases, enzymes involved in gene regulation [].

Developing Assays

The inhibitory properties of 2,4-Pyridinedicarboxylic acid also make it useful in developing new assays for studying specific enzymes and their functions. A study published in 2013 describes the development of a RapidFire Mass Spectrometry assay for histone lysine demethylases using 2,4-Pyridinedicarboxylic acid []. This assay provides a rapid and efficient method for analyzing the activity of these enzymes, potentially aiding research in epigenetics, the study of how gene expression is regulated without altering the DNA sequence itself.

Pyridine-2,4-dicarboxylic acid, also known as lutidinic acid, is an organic compound with the molecular formula C7_7H5_5N\O4_4. It belongs to the class of pyridinedicarboxylic acids, characterized by two carboxylic acid functional groups attached to a pyridine ring at the 2 and 4 positions. This compound is notable for its structural similarity to 2-oxoglutarate, which allows it to function as an inhibitor of various enzymes that depend on this cofactor. Pyridine-2,4-dicarboxylic acid has garnered attention in both agricultural and pharmaceutical contexts due to its biological activities and potential applications.

Typical of carboxylic acids, including:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide.
  • Reduction: Can be reduced to form corresponding alcohols or aldehydes.
  • Alkaline Hydrolysis: It can be synthesized from 4-cyanopyridine through alkaline hydrolysis of 4-cyano-2-pyridinecarboxamide, yielding pyridine-2,4-dicarboxylic acid in significant purity and yield .

Pyridine-2,4-dicarboxylic acid exhibits several biological activities:

  • Inhibition of Enzymes: It acts as a competitive inhibitor of 2-oxoglutarate-dependent dioxygenases, which play critical roles in various metabolic pathways. This inhibition has been shown to suppress growth in tomato seedlings by affecting root and hypocotyl elongation .
  • Ethylene Production Suppression: In carnation flowers, it inhibits ethylene production, delaying flower senescence and extending the shelf-life of cut flowers .
  • Histone Lysine Demethylase Inhibition: This compound has been identified as an inhibitor of histone lysine demethylases, which are involved in epigenetic regulation .

The synthesis of pyridine-2,4-dicarboxylic acid can be achieved through several methods:

  • Alkaline Hydrolysis: The most common method involves the alkaline hydrolysis of 4-cyano-2-pyridinecarboxamide. The process typically requires a reaction temperature between 20° and 80°C and yields high purity products .
  • Reaction with Formamide: Another method includes reacting 4-cyanopyridine or isonicotinic acid with formamide in the presence of peroxodisulfuric acid or peroxodisulfate, followed by alkaline hydrolysis .
  • From Isonicotinic Acid: Pyridine-2,4-dicarboxylic acid can also be synthesized from isonicotinic acid using similar reaction conditions as above .

Pyridine-2,4-dicarboxylic acid has diverse applications:

  • Agriculture: Used as a growth regulator due to its ability to inhibit ethylene production in plants.
  • Pharmaceuticals: Serves as an intermediate in the synthesis of various drugs and is studied for its potential therapeutic effects due to its enzymatic inhibition properties.
  • Biochemical Research: Employed in studies involving enzyme inhibition and metabolic pathways due to its structural similarity to key metabolites like 2-oxoglutarate .

Interaction studies involving pyridine-2,4-dicarboxylic acid have revealed its role as an inhibitor for multiple enzymes:

  • It has been shown to inhibit various 2-oxoglutarate-dependent dioxygenases across different plant species, impacting physiological processes such as growth and development .
  • Additionally, its interactions with histone lysine demethylases suggest potential implications in cancer research and epigenetics .

Pyridine-2,4-dicarboxylic acid shares structural similarities with other pyridinedicarboxylic acids. Here is a comparison with some related compounds:

Compound NameSystematic NameCAS Registry NumberUnique Features
Quinolinic Acid2,3-Pyridinedicarboxylic Acid89-00-9Involved in neurotransmitter metabolism
Pyridine-2,4-Dicarboxylic AcidLutidinic Acid499-80-9Inhibitor of histone demethylases
Isocinchomeronic Acid2,5-Pyridinedicarboxylic Acid100-26-5Potential applications in agriculture
Dipicolinic Acid2,6-Pyridinedicarboxylic Acid499-83-2Known for its role in bacterial spores
Cinchomeronic Acid3,4-Pyridinedicarboxylic Acid490-11-9Less studied but structurally similar
Dinicotinic Acid3,5-Pyridinedicarboxylic Acid499-81-0Exhibits different biological activities

Pyridine-2,4-dicarboxylic acid is unique among these compounds due to its specific inhibitory action on enzymes related to key metabolic pathways and its applications in both agricultural and pharmaceutical fields. Its structural properties enable it to mimic important biological molecules while also providing distinct functionalities that are valuable for research and application.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

167.02185764 g/mol

Monoisotopic Mass

167.02185764 g/mol

Heavy Atom Count

12

Appearance

Solid powder

Melting Point

249.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AFI29F0TVL

GHS Hazard Statements

Aggregated GHS information provided by 56 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 56 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 50 of 56 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

499-80-9

Wikipedia

Lutidinic_acid

General Manufacturing Information

2,4-Pyridinedicarboxylic acid: INACTIVE

Dates

Modify: 2023-08-15
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